N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
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Overview
Description
“N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxyacetamido groups in the molecule suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and attachment of the methoxyacetamido moiety. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.
Attachment of Methoxyacetamido Group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methoxyacetamido group.
Reduction: Reduction reactions could target the carbonyl groups or other reducible sites in the molecule.
Substitution: The fluorophenyl group may participate in substitution reactions, especially under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.
Methoxyacetamido Derivatives: Compounds with methoxyacetamido groups attached to different core structures.
Uniqueness
The unique combination of fluorophenyl, methoxyacetamido, and benzofuran moieties in “N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-10-15(22)21-16-11-6-2-5-9-14(11)25-17(16)18(23)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFKRZVMCZYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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